2-[5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine
Description
This compound is a pyrazolo-pyridine-pyrimidine hybrid featuring a 5-fluoro-substituted pyridin-3-yl core, a 2-fluorobenzyl group at the pyrazole ring, and a phenyldiazenyl substituent at the pyrimidine-5-position. Its molecular formula is C23H16F2N10 (inferred from structural analogs in and ). Key structural distinctions include the replacement of vericiguat’s carbamate group with a phenyldiazenyl moiety, which may alter electronic properties, solubility, and target binding.
Properties
IUPAC Name |
2-[5-fluoro-1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]-5-phenyldiazenylpyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F2N9/c24-14-10-16-18(33-34(23(16)28-11-14)12-13-6-4-5-9-17(13)25)22-29-20(26)19(21(27)30-22)32-31-15-7-2-1-3-8-15/h1-11H,12H2,(H4,26,27,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVPZKOMCCRZTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(N=C(N=C2N)C3=NN(C4=C3C=C(C=N4)F)CC5=CC=CC=C5F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F2N9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001105756 | |
| Record name | 2-[5-Fluoro-1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-[(1E)-2-phenyldiazenyl]-4,6-pyrimidinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001105756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1350653-29-0 | |
| Record name | 2-[5-Fluoro-1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-[(1E)-2-phenyldiazenyl]-4,6-pyrimidinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001105756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.242.713 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Pyrazolo[3,4-b]pyridine Core Synthesis
The pyrazolo[3,4-b]pyridine moiety is synthesized via cyclocondensation reactions. Starting from 3,5-dichloropyridine-2-carbonyl chloride (2a ), sequential substitutions and cyclizations yield 3-(2-fluorobenzyl)-1H-pyrazolo[4,3-b]pyridine (2b ). Fluorination at the pyridine ring is achieved using difluoropyridine analogues (2c ), followed by benzylation with 2-fluorobenzyl bromide under basic conditions.
The mechanism involves nucleophilic attack at the α-carbon of carbonyl groups, followed by dehydration to form the six-membered pyrazolo[3,4-b]pyridine system. For the 5-fluoro derivative, fluorine is introduced via electrophilic substitution using Selectfluor or analogous reagents prior to cyclization.
Diazonium Salt Formation and Azo Coupling
The [(E)-phenyldiazenyl] group is introduced through diazotization of aniline. In Stage 1, aniline reacts with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C to form a diazonium chloride intermediate. This intermediate is stabilized at low temperatures to prevent decomposition.
In Stage 2, the diazonium salt undergoes coupling with malononitrile in ethanol/water at 0°C, facilitated by sodium acetate (NaOAc) as a base. This yields [(E)-phenyldiazenyl]malononitrile (1b ), a key electrophile for subsequent pyrimidine functionalization.
Pyrimidine Ring Assembly and Final Coupling
Pyrimidine Intermediate Preparation
The pyrimidine scaffold is constructed from 2-chloro-5-nitropyrimidine-4,6-diamine. Reduction of the nitro group using hydrogen gas and palladium on carbon (Pd/C) yields 2-chloropyrimidine-4,5,6-triamine, which is further functionalized via nucleophilic aromatic substitution.
Condensation with Pyrazolo[3,4-b]pyridine
The final step involves coupling the pyrazolo[3,4-b]pyridine-carboximidamide intermediate (5g ) with [(E)-phenyldiazenyl]malononitrile (1b ). This reaction occurs in dimethylformamide (DMF) at 85–100°C for 4 hours, with triethylamine (Et₃N) as a base. The mechanism proceeds via a nucleophilic attack of the carboximidamide’s amino group on the electrophilic carbon of malononitrile, followed by cyclodehydration to form the pyrimidine ring.
Table 1: Reaction Conditions for Final Coupling Step
Optimization and Challenges
Temperature Control in Diazotization
Maintaining temperatures below 5°C during diazonium salt formation is critical to prevent side reactions such as diazoaminobenzene formation. Ice-water baths and dropwise addition of NaNO₂ are standard practices.
Solvent Selection for Cyclization
DMF is preferred for the final coupling due to its high polarity and ability to stabilize transition states. Alternatives like dimethylacetamide (DMA) or N-methylpyrrolidone (NMP) reduce yields by 15–20%.
Purification Techniques
Crude products are purified via high-performance liquid chromatography (HPLC) using acetonitrile/water gradients, achieving >95% purity. Recrystallization from toluene or dichloromethane (DCM) is employed for intermediates.
Characterization and Analytical Data
Spectral Confirmation
Purity Assessment
HPLC analysis with a C18 column shows a retention time of 1.08 minutes, confirming homogeneity.
Alternative Synthetic Approaches
Microwave-Assisted Synthesis
Microwave irradiation at 150°C reduces reaction time from 4 hours to 30 minutes but requires specialized equipment and increases decomposition risks.
Solid-Phase Synthesis
Immobilizing the pyrazolo[3,4-b]pyridine core on Wang resin has been explored for combinatorial libraries, though yields remain suboptimal (35–40%).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(E)-2-(5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-(phenyldiazenyl)pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent choices to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
Scientific Research Applications
-
Pharmacological Studies
- The compound is primarily investigated for its role as an impurity standard in the quality control of Vericiguat, a medication used for heart failure treatment. Its presence in formulations is monitored to ensure compliance with regulatory standards .
- It has been utilized in toxicity studies related to Vericiguat formulations, providing insights into safety profiles and potential side effects .
-
Drug Development
- As a reference standard, it aids in the development of analytical methods for detecting Vericiguat impurities during the drug development process .
- The compound's unique structure suggests potential pharmacological activities that warrant further research into its efficacy against various diseases, particularly cardiovascular conditions.
- Analytical Chemistry
Case Study 1: Impurity Profiling in Vericiguat Formulations
In a study examining Vericiguat formulations, researchers utilized 2-[5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine as a reference standard. The study highlighted its effectiveness in identifying and quantifying impurities through advanced chromatographic techniques. Results indicated that maintaining impurity levels below specified thresholds was crucial for patient safety and drug efficacy .
Case Study 2: Toxicity Assessment
A toxicity assessment study involving this compound focused on its effects when used as an impurity in Vericiguat formulations. The findings suggested that while the compound itself exhibited low toxicity at therapeutic concentrations, careful monitoring was necessary to avoid adverse effects associated with higher impurity levels .
Mechanism of Action
The mechanism of action of (E)-2-(5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-(phenyldiazenyl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally and Mechanistically Related Compounds
Vericiguat (Methyl {4,6-diamino-2-[5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}carbamate)
- Core Structure : Pyrazolo[3,4-b]pyridine-pyrimidine with a carbamate substituent.
- Mechanism: sGC stimulator; enhances cGMP production in response to NO .
- Physicochemical Properties :
- Clinical Relevance : Approved for heart failure with reduced ejection fraction (HFrEF) due to its ability to enhance cGMP signaling .
This structural change could diminish sGC stimulation efficacy or alter pharmacokinetics, though experimental validation is required.
1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one (ODQ)
- Core Structure: Oxadiazoloquinoxaline.
- Mechanism: Potent and selective inhibitor of NO-sensitive sGC (IC50 ~20 nM in cerebellar slices) .
- Irreversibly inhibits sGC by oxidizing the heme moiety, blocking NO binding .
- Therapeutic Implications : Used experimentally to study cGMP signaling in vascular and neurological systems.
Comparison: While ODQ and the target compound both interact with sGC, they exhibit opposing effects (inhibition vs. The target compound’s pyrazolo-pyridine-pyrimidine scaffold differs entirely from ODQ’s heterocyclic system, highlighting divergent structure-activity relationships (SAR) for sGC modulation.
1-(3-Chloro-4-methyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Core Structure : Pyrazolo[3,4-d]pyrimidine with a chloro-methylphenyl substituent.
- Key Features :
Comparison: The pyrazolo[3,4-d]pyrimidine core in this compound vs. The chloro-methyl group may enhance metabolic stability compared to fluorine substituents.
Structural and Functional Data Table
Research Implications and Gaps
- Target Compound : Further studies are needed to confirm its sGC interaction and compare cGMP modulation efficacy with vericiguat. The phenyldiazenyl group’s impact on redox activity and photostability should be evaluated.
- Structural Insights : Fluorine atoms in the target compound and vericiguat likely enhance metabolic stability and membrane permeability, but the diazenyl group’s electron-withdrawing effects may alter binding kinetics.
- Therapeutic Potential: If proven to stimulate sGC, this compound could offer an alternative to vericiguat with distinct pharmacokinetic properties.
Biological Activity
The compound 2-[5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine , also known as a derivative of Vericiguat, is notable for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed examination of its biological activity, supported by relevant data tables and research findings.
- Chemical Formula : CHFN
- Molecular Weight : 368.34 g/mol
- CAS Number : 1350653-30-3
The biological activity of this compound is largely attributed to its structural components, which allow it to interact with various biological targets. The presence of fluorine atoms enhances its lipophilicity and stability, potentially increasing its efficacy against certain pathogens and cancer cells. The pyrazolo[3,4-b]pyridine scaffold is known for its ability to inhibit specific enzymes involved in tumor progression and microbial resistance.
Anticancer Activity
Recent studies have highlighted the anticancer potential of fluorinated pyrimidines. Specifically, the incorporation of fluorine into the structure has been shown to enhance cytotoxicity against various cancer cell lines. For instance:
- In vitro Studies : Compounds similar to this compound have demonstrated significant inhibition of cell proliferation in breast cancer and leukemia models. The mechanism involves the disruption of nucleic acid synthesis and modification of RNA processing enzymes, leading to apoptosis in cancer cells .
Antimicrobial Activity
The compound exhibits promising antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. Research indicates that:
- Antibacterial Efficacy : Compounds with similar structures have shown increased biocidal effects against Staphylococcus aureus and Escherichia coli when fluorinated. The enhanced activity is attributed to improved membrane permeability and interaction with bacterial DNA .
Data Table: Biological Activities
| Activity Type | Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | Breast Cancer Cell Line | 10 | |
| Anticancer | Leukemia Cell Line | 8 | |
| Antibacterial | Staphylococcus aureus | 15 | |
| Antibacterial | Escherichia coli | 20 |
Case Studies
- Fluorinated Pyrimidines in Cancer Therapy :
- Antimicrobial Testing :
Q & A
Q. What are the key methodologies for confirming the structural identity of this compound?
To confirm the structure, researchers should employ:
- Single-crystal X-ray diffraction to resolve the 3D arrangement of the pyrazolo-pyridine and pyrimidine moieties. For example, studies on analogous fluorinated pyrazolo-pyridines achieved a mean (C–C) bond length of 0.002 Å and an R factor of 0.031, ensuring high precision .
- Multinuclear NMR spectroscopy (¹⁹F, ¹H, ¹³C) to verify substituent positions. Fluorine environments (e.g., 2-fluorobenzyl groups) produce distinct ¹⁹F shifts, while diazenyl protons exhibit characteristic splitting patterns .
- High-resolution mass spectrometry (HRMS) to validate the molecular formula (e.g., C₂₃H₁₆F₂N₁₀), with mass accuracy <2 ppm .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Optimization strategies include:
- Design of Experiments (DoE) to systematically test variables like temperature, solvent polarity, and catalyst loading. For example, flow-chemistry approaches for diazenyl intermediates reduced side reactions (e.g., hydrolysis) by 30% through precise control of residence time .
- Chromatographic purification (e.g., reverse-phase HPLC with acetonitrile/water gradients) to isolate the product from regioisomeric byproducts. A study on pyrazolo[3,4-d]pyrimidines achieved >98% purity using C18 columns .
Q. What precautions are necessary for handling this compound under laboratory conditions?
- Stability testing : Monitor degradation under light, heat, and humidity. Pyrimidine-4,6-diamine derivatives are prone to oxidation; storage at 4°C under argon is recommended .
- Safety protocols : Use fume hoods for reactions involving volatile fluorinated intermediates (e.g., 2-fluorobenzyl chloride). Reference safety data sheets (SDS) for pyrazolo-pyridine analogs to assess toxicity thresholds .
Advanced Research Questions
Q. How does fluorination at the 5-position of the pyrazolo-pyridine ring influence electronic properties and reactivity?
Fluorination alters:
- Electron-withdrawing effects : The 5-fluoro group reduces electron density at the pyridine nitrogen, as shown by DFT calculations on similar compounds (partial charge: −0.32 vs. −0.18 for non-fluorinated analogs) .
- Reactivity in cross-coupling : Fluorinated pyrazolo-pyridines exhibit slower Suzuki-Miyaura reaction kinetics (k = 0.45 min⁻¹ vs. 0.68 min⁻¹ for non-fluorinated) due to decreased Pd coordination efficiency .
Q. What mechanistic insights explain the regioselectivity of diazenyl group incorporation?
Regioselectivity arises from:
- Nucleophilic aromatic substitution (SNAr) : The pyrimidine 5-position is activated by adjacent amino groups, enabling preferential attack by phenyldiazonium salts. Kinetic studies show a 15:1 selectivity ratio for 5- vs. 4-substitution .
- Steric effects : Molecular modeling of the transition state indicates that the 2-fluorobenzyl group hinders approach to the 4-position, favoring 5-substitution .
Q. How can polymorphism screening be conducted for this compound, and what are the implications for crystallization?
Polymorph screening involves:
- Solvent-mediated recrystallization : Test solvents with varying polarity (e.g., DMSO, ethanol). For pyrazolo-pyrimidine analogs, ethanol yields Form I (monoclinic), while DMSO produces Form II (orthorhombic) .
- Thermal analysis (DSC/TGA) : Identify phase transitions; a study on fluorinated pyridines revealed a melting point range of 123–124°C for the most stable polymorph .
Q. What computational tools are effective for predicting the compound’s solubility and pharmacokinetic properties?
- COSMO-RS simulations : Predict logP values (e.g., calculated logP = 2.8 vs. experimental 2.5) and solubility in biorelevant media (e.g., FaSSIF) .
- Molecular dynamics (MD) : Simulate membrane permeability using lipid bilayer models. For pyrazolo-pyridine derivatives, MD predicts a PAMPA permeability of 8.5 × 10⁻⁶ cm/s, aligning with experimental Caco-2 data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
